Cas no 886497-73-0 (3'-Fluoro-5'-methylacetophenone)
3'-Fluoro-5'-methylacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Fluoro-5-methylphenyl)ethanone
- 3'-Fluoro-5'-methylacetophenone
- AC1MWQV7
- SureCN765387
- CTK6B5463
- MolPort-000-166-036
- 1-acetyl-3-fluoro-5-methylbenzene
- JRD-1390
- SBB086843
- 1-(3-FLUORO-5-METHYLPHENYL)ETHAN-1-ONE
- AKOS015956764
- SCHEMBL765387
- MFCD04115883
- G86101
- AB20635
- EN300-91292
- 886497-73-0
- JS-4254
-
- MDL: MFCD04115883
- Inchi: 1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
- InChI Key: KFJMZDKKROJRHE-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C(C)=O)C=1
Computed Properties
- Exact Mass: 152.063743068g/mol
- Monoisotopic Mass: 152.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Refractive Index: 1.5090
3'-Fluoro-5'-methylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F106025-500mg |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 500mg |
$ 105.00 | 2022-06-02 | ||
| TRC | F106025-1000mg |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 1g |
$ 180.00 | 2022-06-02 | ||
| Apollo Scientific | PC302555-1g |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 95% | 1g |
£120.00 | 2025-02-21 | |
| Apollo Scientific | PC302555-5g |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 98% | 5g |
£80.00 | 2023-01-06 | |
| Apollo Scientific | PC302555-10g |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 98% | 10g |
£140.00 | 2023-01-06 | |
| eNovation Chemicals LLC | D771643-5g |
3'-FLUORO-5'-METHYLACETOPHENONE |
886497-73-0 | 97% | 5g |
$550 | 2023-09-04 | |
| Alichem | A010003458-1g |
3'-Fluoro-5'-methylacetophenone |
886497-73-0 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| Enamine | EN300-91292-0.05g |
1-(3-fluoro-5-methylphenyl)ethan-1-one |
886497-73-0 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-91292-0.1g |
1-(3-fluoro-5-methylphenyl)ethan-1-one |
886497-73-0 | 95.0% | 0.1g |
$27.0 | 2025-02-21 | |
| Enamine | EN300-91292-0.25g |
1-(3-fluoro-5-methylphenyl)ethan-1-one |
886497-73-0 | 95.0% | 0.25g |
$39.0 | 2025-02-21 |
3'-Fluoro-5'-methylacetophenone Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3'-Fluoro-5'-methylacetophenone
Research Brief on 3'-Fluoro-5'-methylacetophenone (CAS: 886497-73-0) in Chemical Biology and Pharmaceutical Applications
3'-Fluoro-5'-methylacetophenone (CAS: 886497-73-0) is a fluorinated aromatic ketone derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and oncology. Recent studies have highlighted its unique physicochemical properties, including enhanced metabolic stability and blood-brain barrier permeability, which make it an attractive scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3'-Fluoro-5'-methylacetophenone as a key precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The research team demonstrated that fluorination at the 3' position significantly reduced oxidative metabolism in liver microsomes, while the methyl group at the 5' position contributed to enhanced binding affinity for the serotonin transporter protein. These findings suggest potential applications in developing next-generation antidepressants with reduced side effects.
In oncology research, a recent Nature Communications paper (2024) reported the use of 886497-73-0 as a building block for developing small-molecule inhibitors of protein-protein interactions in the Wnt/β-catenin signaling pathway. The compound's structural features enabled researchers to create analogs with nanomolar inhibitory activity against tankyrase enzymes, showing promising results in preclinical models of colorectal cancer. The study particularly noted the importance of the fluorine atom in maintaining optimal molecular conformation for target binding.
From a synthetic chemistry perspective, advancements in the production of 3'-Fluoro-5'-methylacetophenone have been achieved through innovative catalytic fluorination methods. A 2024 ACS Catalysis publication described a novel palladium-catalyzed C-H fluorination protocol that improved the yield of 886497-73-0 by 35% compared to traditional methods, while reducing hazardous waste generation. This technological progress addresses previous challenges in the large-scale production of this valuable intermediate.
The compound's safety profile has also been recently evaluated in toxicological studies. Research published in Chemical Research in Toxicology (2023) conducted comprehensive in vitro and in vivo assessments, concluding that 3'-Fluoro-5'-methylacetophenone shows favorable toxicity parameters at therapeutic concentrations, with no observed genotoxic effects in standard assays. These findings support its continued development as a pharmaceutical intermediate.
Looking forward, several pharmaceutical companies have included derivatives of 886497-73-0 in their preclinical pipelines, particularly for CNS disorders and precision oncology applications. The compound's structural flexibility allows for diverse modifications, making it a valuable template for structure-activity relationship studies. Current challenges in the field include optimizing synthetic routes for cost-effective production and further exploring its potential in targeted drug delivery systems.
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